Methyl 2-oxo-2-phenylethanedithioate
Overview
Description
Methyl 2-oxo-2-phenylethanedithioate is an organic compound with the molecular formula C9H8O2S2 It is a derivative of ethanedithioate, featuring a phenyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxo-2-phenylethanedithioate can be synthesized through the cyclization of active methylene isocyanides with α-oxodithioesters. For instance, the reaction of this compound with tosylmethyl isocyanide in the presence of bases such as NaH, t-BuOK, KOH, K2CO3, and DBU in ethanol has been reported . Among these bases, KOH was found to be optimal for the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2-phenylethanedithioate undergoes various chemical reactions, including cyclization, substitution, and condensation reactions. For example, it can react with tosylmethyl isocyanide to form 4-methylthio-5-acylthiazoles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include bases such as KOH, NaH, t-BuOK, and DBU. Ethanol is often used as the solvent for these reactions .
Major Products Formed: The major products formed from reactions involving this compound include various thiazole derivatives, such as 4-methylthio-5-acylthiazoles .
Scientific Research Applications
Methyl 2-oxo-2-phenylethanedithioate has several applications in scientific research. It is used in the synthesis of thiazole derivatives, which are important in medicinal chemistry due to their therapeutic properties. Thiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, antiprotozoal, and psychotropic activities . Additionally, these compounds are used in the detection of heavy metals and RNA duplex formation .
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-phenylethanedithioate involves its ability to undergo cyclization reactions to form thiazole derivatives. These thiazole derivatives interact with various molecular targets and pathways, leading to their observed biological activities. For example, thiazole derivatives have been shown to inhibit enzymes such as histone acetyltransferase and HIV-1 non-nucleoside reverse transcriptase .
Comparison with Similar Compounds
Methyl 2-oxo-2-phenylethanedithioate can be compared with other α-oxodithioesters and thiazole derivatives. Similar compounds include methyl 2-(4-nitrophenyl)-2-oxoethanedithioate, which also undergoes cyclization reactions to form thiazole derivatives . The uniqueness of this compound lies in its specific reactivity and the types of thiazole derivatives it can form, which have distinct biological activities and applications.
Properties
IUPAC Name |
methyl 2-oxo-2-phenylethanedithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCYLRWIAZXAGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)C(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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